molecular formula C10H10ClN3O B1392630 N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide CAS No. 135471-86-2

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide

Cat. No. B1392630
M. Wt: 223.66 g/mol
InChI Key: QZUOLKZKPRUMPP-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide” is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit significant biological activities, including analgesic effects . They have been studied for their potential therapeutic applications in conditions such as morphine-induced paradoxical pain .

Scientific Research Applications

Synthesis and Characterization

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide and its derivatives have been extensively studied for their synthesis and characterization. For instance, Rouifi et al. (2020) explored the synthesis and characterization of various benzimidazole derivatives, including their inhibitory properties on carbon steel corrosion in acidic solutions. The study combined theoretical and experimental approaches to understand these properties (Rouifi et al., 2020).

Antimicrobial and Cytotoxicity Studies

Several studies have investigated the antimicrobial and cytotoxic activities of N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide derivatives. Mansour and Abdel-Ghani (2015) synthesized Pd(II) and Pt(II) complexes of benzimidazole derivatives, testing their cytotoxic activities against various cell lines and their antibacterial activity against a range of bacteria (Mansour & Abdel-Ghani, 2015). Additionally, Ghani and Mansour (2012) conducted structural studies on similar compounds, revealing significant biological activity through the inhibition of bacterial metabolic growth (Ghani & Mansour, 2012).

Application in Cancer Research

The potential application in cancer research is evident in the synthesis of benzimidazole derivatives for anticancer evaluation. Salahuddin et al. (2014) synthesized oxadiazole derivatives from benzimidazole and evaluated their in vitro anticancer activity against various cell lines (Salahuddin et al., 2014).

Inhibition of Corrosion

The application in corrosion inhibition has been a significant area of research. The study by Rouifi et al. (2020) mentioned earlier provides insights into how these compounds can act as inhibitors for carbon steel in corrosive environments, highlighting their practical applications in industrial settings.

Chemical Synthesis and Drug Development

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide derivatives have been synthesized for potential use in drug development. Mobinikhaledi et al. (2010) demonstrated the treatment of 2-aminobenzimidazole with chloroacetyl chloride, leading to the synthesis of various benzimidazolyl thioxoacetamide derivatives (Mobinikhaledi et al., 2010).

Future Directions

Benzimidazole derivatives, such as “N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide”, have shown promise in various therapeutic applications . Future research could focus on further exploring these potential applications, optimizing the synthesis methods, and conducting detailed safety and efficacy studies.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-5-10(15)12-6-9-13-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUOLKZKPRUMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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